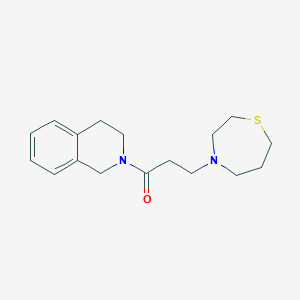![molecular formula C19H24N2O3 B6623177 1-[1-(2-Methylpropyl)indole-3-carbonyl]piperidine-4-carboxylic acid](/img/structure/B6623177.png)
1-[1-(2-Methylpropyl)indole-3-carbonyl]piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2-Methylpropyl)indole-3-carbonyl]piperidine-4-carboxylic acid, also known as MPICA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. MPICA is a piperidine-based compound that belongs to the class of indole derivatives. It is a white crystalline powder that is soluble in water and organic solvents.
Mechanism of Action
The exact mechanism of action of 1-[1-(2-Methylpropyl)indole-3-carbonyl]piperidine-4-carboxylic acid is not fully understood. However, it has been suggested that 1-[1-(2-Methylpropyl)indole-3-carbonyl]piperidine-4-carboxylic acid exerts its pharmacological effects by modulating various signaling pathways in the body. 1-[1-(2-Methylpropyl)indole-3-carbonyl]piperidine-4-carboxylic acid has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which suggests its potential as an anti-inflammatory agent. Additionally, 1-[1-(2-Methylpropyl)indole-3-carbonyl]piperidine-4-carboxylic acid has been reported to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
1-[1-(2-Methylpropyl)indole-3-carbonyl]piperidine-4-carboxylic acid has been shown to exhibit a range of biochemical and physiological effects. It has been reported to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation products in the body, which suggests its potential as an antioxidant agent. 1-[1-(2-Methylpropyl)indole-3-carbonyl]piperidine-4-carboxylic acid has also been shown to reduce the levels of inflammatory markers, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which suggests its potential as an anti-inflammatory agent. Additionally, 1-[1-(2-Methylpropyl)indole-3-carbonyl]piperidine-4-carboxylic acid has been reported to induce cell cycle arrest and apoptosis in cancer cells, which makes it a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[1-(2-Methylpropyl)indole-3-carbonyl]piperidine-4-carboxylic acid in lab experiments is its potential pharmacological properties. 1-[1-(2-Methylpropyl)indole-3-carbonyl]piperidine-4-carboxylic acid has been shown to exhibit a range of biochemical and physiological effects, which makes it a potential candidate for the development of novel therapeutics. Additionally, the synthesis of 1-[1-(2-Methylpropyl)indole-3-carbonyl]piperidine-4-carboxylic acid is relatively straightforward and can be achieved with a good yield. However, one of the limitations of using 1-[1-(2-Methylpropyl)indole-3-carbonyl]piperidine-4-carboxylic acid in lab experiments is its potential toxicity. 1-[1-(2-Methylpropyl)indole-3-carbonyl]piperidine-4-carboxylic acid has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 1-[1-(2-Methylpropyl)indole-3-carbonyl]piperidine-4-carboxylic acid. One potential direction is to further investigate its mechanism of action. The exact signaling pathways that are modulated by 1-[1-(2-Methylpropyl)indole-3-carbonyl]piperidine-4-carboxylic acid are not fully understood, and further research in this area may provide insights into its potential therapeutic applications. Additionally, further research is needed to evaluate the safety and toxicity of 1-[1-(2-Methylpropyl)indole-3-carbonyl]piperidine-4-carboxylic acid, particularly in vivo. Finally, the potential use of 1-[1-(2-Methylpropyl)indole-3-carbonyl]piperidine-4-carboxylic acid as a drug delivery agent should be explored, as it has been reported to exhibit good solubility in water and organic solvents.
Synthesis Methods
The synthesis of 1-[1-(2-Methylpropyl)indole-3-carbonyl]piperidine-4-carboxylic acid involves the reaction of 2-methylpropylamine with indole-3-carboxaldehyde in the presence of acetic acid. The resulting product is then reacted with piperidine-4-carboxylic acid to obtain 1-[1-(2-Methylpropyl)indole-3-carbonyl]piperidine-4-carboxylic acid. This method has been reported to yield a high purity product with a good yield.
Scientific Research Applications
1-[1-(2-Methylpropyl)indole-3-carbonyl]piperidine-4-carboxylic acid has been extensively studied for its potential pharmacological properties. It has been reported to exhibit anti-inflammatory, analgesic, and anti-tumor activities. 1-[1-(2-Methylpropyl)indole-3-carbonyl]piperidine-4-carboxylic acid has also been shown to possess antioxidant properties, which makes it a potential candidate for the treatment of oxidative stress-related diseases.
properties
IUPAC Name |
1-[1-(2-methylpropyl)indole-3-carbonyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-13(2)11-21-12-16(15-5-3-4-6-17(15)21)18(22)20-9-7-14(8-10-20)19(23)24/h3-6,12-14H,7-11H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNHYPGBNRGCDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C2=CC=CC=C21)C(=O)N3CCC(CC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[(4-chloro-2-fluorophenyl)methyl]-2-oxopiperazin-1-yl]-N-methylacetamide](/img/structure/B6623098.png)
![2-(Hydroxymethyl)-5-[(4-propan-2-ylsulfanylphenyl)methoxy]pyran-4-one](/img/structure/B6623112.png)

![6-tert-butyl-2-(1,3-thiazol-5-ylmethyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6623138.png)

![2-[(E)-2-(4-methoxy-3-methylsulfanylphenyl)ethenyl]-6-methylpyrazine](/img/structure/B6623155.png)
![1-ethoxy-N-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl]cyclopentane-1-carboxamide](/img/structure/B6623162.png)
![1-(2,2-dimethoxyethyl)-4-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]piperazine](/img/structure/B6623175.png)
![1-[2-(4-methyl-1H-indol-3-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B6623182.png)
![4-[[(5-ethyl-1H-pyrazole-3-carbonyl)amino]methyl]benzoic acid](/img/structure/B6623183.png)
![4-(3-Chloropyridin-4-yl)-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-thiazole](/img/structure/B6623185.png)
![N-[[4-(3-chloropyridin-4-yl)-1,3-thiazol-2-yl]methyl]-N-methylbenzamide](/img/structure/B6623190.png)
![1-[1-(2,2-difluoroethyl)pyrazol-3-yl]-3-[(2S)-1-hydroxybutan-2-yl]urea](/img/structure/B6623193.png)
![Ethyl 2-[4-(3-methylpyridin-4-yl)piperazin-1-yl]-1,3-thiazole-5-carboxylate](/img/structure/B6623195.png)